N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a complex organic compound that features a combination of several heterocyclic structures, including pyrazole, thiophene, and benzimidazole. These structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves multi-step reactions that include the formation of each heterocyclic ring followed by their coupling. Common synthetic methods for such heterocyclic compounds include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using high-throughput techniques. These methods ensure high yield and purity, which are crucial for subsequent applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, are known for their anti-inflammatory and anesthetic properties.
Pyrazole Derivatives: Compounds like celecoxib, which contain a pyrazole ring, are known for their anti-inflammatory and analgesic properties.
Uniqueness
N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to its combination of multiple heterocyclic structures, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21N5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C24H21N5S/c1-2-14-28-21-12-7-6-11-20(21)26-24(28)25-16-18-17-29(19-9-4-3-5-10-19)27-23(18)22-13-8-15-30-22/h2-13,15,17H,1,14,16H2,(H,25,26) |
InChI Key |
RVMFYKCRVKDZIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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